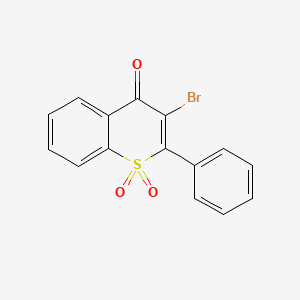
Chloroacetyl-D-beta-hydroxynorleucine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetyl-D-beta-hydroxynorleucine B is a derivative of beta-hydroxynorleucine, a non-proteinogenic amino acid. This compound is particularly notable for its significant biological activity, including growth inhibitory properties. It is one of the four diastereomers of beta-hydroxynorleucine, with the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B showing the greatest growth inhibitory activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .
化学反応の分析
Types of Reactions
Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.
Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.
Industry: It is used in the production of chiral intermediates for pharmaceuticals.
作用機序
The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .
類似化合物との比較
Similar Compounds
Beta-hydroxynorleucine: The parent compound from which Chloroacetyl-D-beta-hydroxynorleucine B is derived.
N-chloroacetyl derivatives of other diastereomers: These include the N-chloroacetyl derivatives of the other three diastereomers of beta-hydroxynorleucine.
Uniqueness
This compound is unique due to its significant growth inhibitory activity, which is about twice that of the other three diastereomers. This makes it a particularly promising compound for further research and potential therapeutic applications .
特性
CAS番号 |
59286-27-0 |
|---|---|
分子式 |
C8H14ClNO4 |
分子量 |
223.65 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14) |
InChIキー |
FRPZIFQAOIMHIS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C(=O)O)NC(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
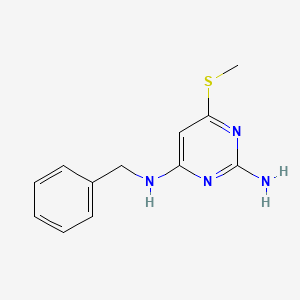
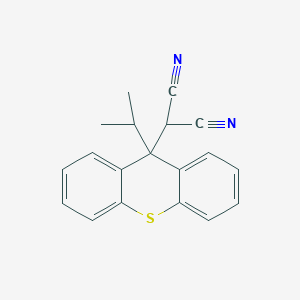
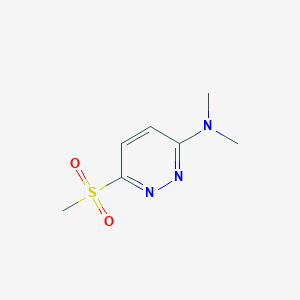
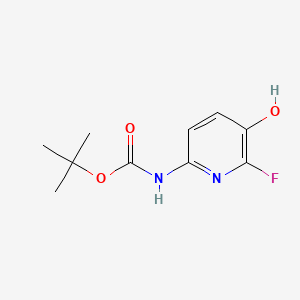

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
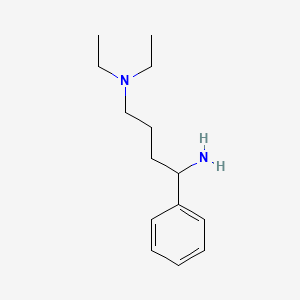


![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
